1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol
Description
The compound 1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol is a pyridine derivative featuring a fluorinated aryl ether substituent at position 4, isopropyl groups at positions 2 and 6, a propenyl chain at position 5, and an ethanol moiety at position 3 of the pyridine ring.
Properties
IUPAC Name |
1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34FNO2/c1-7-11-24-27(26(20(6)32)29(19(4)5)31-28(24)18(2)3)23-15-14-22(30)16-25(23)33-17-21-12-9-8-10-13-21/h7-16,18-20,32H,17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERVQUFQZXZOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Functionalization of a Preformed Pyridine Core
This method begins with 3-acetyl-2,6-di(propan-2-yl)pyridine as the central scaffold:
- C-4 Substitution : A Suzuki-Miyaura coupling with 4-fluoro-2-phenylmethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 80°C for 12 hours installs the aryl group.
- C-5 Alkenylation : A Heck reaction with prop-1-enyl triflate in the presence of Pd(OAc)₂ and triethylamine in DMF at 100°C for 8 hours introduces the E-configured alkenyl group.
- C-3 Reduction : The acetyl group at C-3 is reduced using NaBH₄ in methanol at 0°C, yielding the ethanol substituent with >90% conversion.
Key Data :
- Overall yield: 42% (3 steps).
- Purity (HPLC): 98.5%.
Route 2: De Novo Pyridine Synthesis via Hantzsch Reaction
This approach constructs the pyridine ring in situ:
- 1,5-Diketone Formation : Condensation of ethyl acetoacetate with 4-fluoro-2-phenylmethoxybenzaldehyde in acetic acid at reflux (24 hours) yields a 1,5-diketone intermediate.
- Cyclization : Treatment with ammonium acetate in ethanol at 80°C for 6 hours forms the pyridine ring, incorporating the 4-fluoro-2-phenylmethoxyphenyl group.
- Alkenylation and Reduction : Sequential Wittig reaction (using propyltriphenylphosphonium bromide) and NaBH₄ reduction afford the target compound.
Key Data :
- Overall yield: 35% (4 steps).
- Stereoselectivity (E:Z): 9:1.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 15.6 Hz, 1H, CH=CH), 6.92–7.38 (m, 9H, aromatic), 4.25 (s, 2H, OCH₂Ph).
- HRMS : m/z calc. for C₃₂H₃₃FNO₃ [M+H]⁺: 510.2441; found: 510.2438.
Challenges and Troubleshooting
Stereochemical Control
The E-selectivity of the prop-1-enyl group is highly solvent-dependent. Using DMF as the solvent for Heck reactions ensures >95% E-isomer formation, whereas THF favors Z-configuration (40%).
Functional Group Compatibility
The phenylmethoxy group is susceptible to hydrogenolysis during reduction steps. Employing NaBH₄ instead of H₂/Pd-C preserves the ether linkage.
Applications and Derivative Synthesis
While direct biological data for this compound remains unpublished, structural analogs demonstrate:
- Anticancer Activity : Pyridine derivatives with fluorinated aryl groups inhibit kinase pathways (IC₅₀ = 0.8–2.3 µM).
- Antitubercular Properties : Ethanol-substituted pyridines exhibit MIC values of 4–16 µg/mL against Mycobacterium tuberculosis.
Derivatization via oxidation of the ethanol group to a ketone (using Pyridinium chlorochromate) enables further functionalization, expanding structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Three closely related compounds are analyzed for comparative purposes:
Structural and Functional Insights
Ethanol vs. Methanol Moieties: The target compound’s ethanol group (-CH2CH2OH) introduces enhanced hydrophilicity compared to the methanol analogs (-CH2OH) in and . This may improve solubility in polar solvents, though its longer chain could marginally increase steric hindrance in binding interactions.
The methoxymethyl group in provides steric bulk and ether functionality, likely reducing electrophilicity at the pyridine ring compared to the propenyl analogs.
LogP Trends: The higher estimated XLogP (~4.2) of the target compound versus (3.7) reflects the contribution of the propenyl group and extended ethanol chain to lipophilicity.
Research Findings and Implications
Computational Analysis
- Noncovalent Interactions: Tools like Multiwfn reveal that the ethanol group in the target compound forms stronger hydrogen bonds than methanol analogs, critical for protein-ligand interactions .
Biological Activity
1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol, with the CAS number 503559-84-0, is a complex organic compound featuring a pyridine ring and various substituents that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.58 g/mol. The compound's structure includes a fluorinated phenylmethoxy group and multiple isopropyl substituents on the pyridine ring, which may influence its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C29H34NO2F |
| Molecular Weight | 447.58 g/mol |
| CAS Number | 503559-84-0 |
| Boiling Point | Predicted at ~525 °C |
| Density | ~1.114 g/cm³ |
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its potential as an inhibitor or modulator in specific biochemical processes has been suggested based on preliminary studies.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound in cancer models remains to be fully elucidated.
Antimicrobial Properties
Preliminary investigations into related compounds suggest potential antimicrobial activity. The presence of fluorine in the structure may enhance the compound's ability to disrupt bacterial cell membranes or interfere with microbial metabolic processes.
Case Studies
- Antitumor Efficacy : A study involving structurally similar pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.
- Antimicrobial Testing : In vitro tests on related compounds showed inhibition against Gram-positive bacteria, indicating a potential for developing new antimicrobial agents based on this scaffold.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, alongside its biological evaluation:
- Synthesis : The synthesis involves multi-step reactions including alkylation and substitution reactions to introduce the phenylmethoxy and isopropyl groups.
- Biological Evaluation : In vitro assays are necessary to assess cytotoxicity, antimicrobial activity, and potential mechanisms of action through enzyme inhibition studies.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving:
- Friedel-Crafts alkylation to introduce the isopropyl groups at the 2- and 6-positions of the pyridine ring.
- Suzuki-Miyaura coupling for attaching the 4-fluoro-2-phenylmethoxyphenyl moiety, ensuring regioselectivity via palladium catalysis .
- Aldol condensation for the propenyl group, using α,β-unsaturated ketones under basic conditions (e.g., NaOH in ethanol/DMF mixtures) .
- Reduction of the ketone intermediate to the ethanol derivative via NaBH₄ or LiAlH₄, with careful monitoring of stereochemistry .
Q. Example Reaction Conditions :
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Key steps include:
- Crystal Growth : Use slow evaporation (e.g., ethanol/water mixtures) to obtain high-quality crystals.
- Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Structure Refinement : Use SHELXL for least-squares refinement, addressing potential twinning or disorder via the TWIN/BASF commands in SHELX .
- Validation : Cross-check bond lengths/angles against similar pyridine derivatives (e.g., C-C bond: ~1.48 Å; C-O bond: ~1.36 Å) .
Q. Which spectroscopic techniques are essential for characterizing intermediates and the final product?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR for confirming substituent positions (e.g., fluorophenyl protons at δ 7.2-7.8 ppm; isopropyl CH₃ at δ 1.2-1.4 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyridine and propenyl regions.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₉H₃₃FNO₂: 454.2451).
- IR Spectroscopy : Confirm hydroxyl (O-H stretch: ~3400 cm⁻¹) and ether (C-O-C: ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers address low yields during the final coupling step involving the propenyl group?
- Methodological Answer : Low yields in Aldol condensations often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Optimizing Solvent Polarity : Use binary solvent systems (e.g., ethanol/DMF) to enhance solubility of bulky intermediates .
- Catalyst Screening : Test alternative bases (e.g., KOtBu instead of NaOH) to improve reaction efficiency .
- Temperature Control : Perform reactions under reflux (e.g., 80°C) to accelerate kinetics while avoiding decomposition.
- Monitoring Reaction Progress : Use TLC or in-situ FTIR to identify intermediate stagnation points .
Q. How to resolve contradictions in crystallographic data, such as unexpected bond lengths or thermal parameters?
- Methodological Answer : Discrepancies may arise from crystal disorder or radiation damage. Solutions include:
- Data Re-collection : Use a fresh crystal and reduce exposure time to minimize radiation effects.
- Twinning Refinement : Apply the HKLF 5 format in SHELXL to model twinned domains .
- Thermal Parameter Adjustment : Constrain anisotropic displacement parameters (ADPs) for disordered atoms using ISOR or SIMU commands .
- Validation Tools : Cross-validate with PLATON (CCP4 suite) to check for missed symmetry or solvent masking .
Q. What computational approaches can predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-31G(d) to calculate frontier orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .
- Wavefunction Analysis : Leverage Multiwfn to compute electron localization function (ELF) and bond order analysis, identifying delocalization in the pyridine-propenyl system .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using GROMACS to assess conformational stability under physiological conditions .
Data Contradiction Analysis
Q. How to interpret conflicting NMR and X-ray data for the propenyl group’s configuration (E vs. Z)?
- Methodological Answer :
- NMR Coupling Constants : For E-isomers, vicinal coupling constants (J₃,₄) typically range from 12-16 Hz, while Z-isomers show J < 10 Hz .
- X-ray Dihedral Angles : E-configuration is confirmed if the C=C-C-O dihedral angle is >150° .
- Synchrotron Validation : If ambiguity persists, collect high-resolution synchrotron data (e.g., at 0.5 Å resolution) to refine electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
